InChI=1S/C3Cl2F6/c4-1(6,2(5,7)8)3(9,10)11
. The Canonical SMILES representation is C(C(F)(F)F)(C(F)(F)Cl)(F)Cl
.
1,2-Dichlorohexafluoropropane is synthesized from hexafluoropropylene through chlorination processes. It is classified as a chlorofluorocarbon (CFC), a group of compounds known for their stability and non-flammability but also for their detrimental effects on the ozone layer. The classification of this compound falls under organofluorine chemicals, which have significant industrial and scientific applications.
The synthesis of 1,2-dichlorohexafluoropropane typically involves the reaction of hexafluoropropylene with chlorine gas under controlled conditions. This reaction is often facilitated by the presence of catalysts such as iron or aluminum chloride at elevated temperatures.
1,2-Dichlorohexafluoropropane has a central carbon chain with two chlorine atoms attached to the first two carbon atoms, while all remaining hydrogen atoms are replaced by fluorine atoms. This structure contributes to its unique chemical properties.
1,2-Dichlorohexafluoropropane can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 1,2-dichlorohexafluoropropane involves its interactions with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to strong hydrogen bonds and other non-covalent interactions that affect the stability and reactivity of the compound. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Thermochemical data indicates that 1,2-dichlorohexafluoropropane has low volatility and is non-flammable under standard conditions .
1,2-Dichlorohexafluoropropane has several scientific uses:
The industrial synthesis of 1,2-dichlorohexafluoropropane (CFC-216ba) emerged during the mid-20th century expansion of halogenated propane derivatives. Early routes relied on direct chlorination/fluorination of propane precursors using aggressive reagents like antimony pentafluoride (SbF₅) or cobalt trifluoride (CoF₃), yielding complex isomer mixtures. By the 1970s, improved isomer separation techniques enabled selective isolation of the asymmetric isomer (CFC-216ba, ClF₂C-CF₂-CClF₂) from its symmetric counterpart (CFC-216ca, Cl₂FC-CF₂-CF₃). This selectivity was critical, as CFC-216ba demonstrated superior stability and reactivity profiles for niche applications in refrigeration and chemical synthesis [1].
Production scaled rapidly in the 1980s, peaking at 0.18 Gg/year to meet demand as a chemical feedstock. Synthesis relied on telomerization of tetrafluoroethylene (C₂F₄) with chlorofluoromethanes, leveraging catalysts like iodine or iodine monochloride to control chain propagation. The London Amendment to the Montreal Protocol (1990) mandated a sharp decline in output, with non-A5 (developed) countries phasing out production by 1996 [1].
Table 1: Chronological Phases of CFC-216ba Industrial Production
Period | Production Focus | Key Drivers | Scale (Peak) |
---|---|---|---|
1970s–1980s | Isomer separation optimization | Refrigerant sector growth | 0.18 Gg/year |
Mid-1980s | Maximizing asymmetric isomer yield | Feedstock demand for polymer intermediates | 0.18 Gg/year |
Post-1990 | Phase-out under Montreal Protocol | Ozone depletion regulations | <0.01 Gg/year |
Post-2010 | Residual emissions | Bank release or unreported use | ~0.01 Gg/year |
CFC-216ba synthesis predominantly employed swing catalysis, alternating between liquid- and vapor-phase reactors:
Catalyst regeneration cycles were critical for cost efficiency. SbF₅-based systems required oxidative treatment every 200–300 operating hours to clear coke deposits, while chromia beds tolerated >1,000 hours before activity loss.
Industrial processes balanced trade-offs between yield, isomer purity, and operational costs:
Table 2: Synthesis Methodology Comparison for CFC-216ba
Parameter | Liquid-Phase Catalysis | Vapor-Phase Catalysis |
---|---|---|
Reaction Temp. | 50–90°C | 300–400°C |
Primary Catalyst | SbCl₅/SbF₅ (Swern system) | Chromia (Cr₂O₃) or AlF₃ |
Isomer Selectivity | Moderate (60–70% CFC-216ba) | High (85–90% CFC-216ba) |
Byproduct Formation | High (C₃F₆Cl₂ isomers, oligomers) | Low (<5%) |
Energy Intensity | Low | High |
Scale Feasibility | Pilot-to-medium scale | Large continuous reactors |
Vapor-phase methods dominated large-scale operations post-1980 due to superior isomer control and compatibility with continuous-flow reactors. Liquid-phase systems remained in use for specialty batches where lower temperatures avoided degradation of thermally sensitive co-reactants [1].
Patent filings between 1970–1990 reveal intense competition to optimize CFC-216ba synthesis:
Post-Montreal Protocol innovations shifted toward destruction technologies (e.g., plasma arc decomposition) for existing CFC-216ba banks. Atmospheric data indicates persistent emissions (~0.01 Gg/year as of 2011), suggesting either unreported use or long-term release from insulating foams [1].
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